Carviolin

Übersicht

Beschreibung

Carviolin is a compound isolated from the mycelia of the ascomycete Neobulgaria pura . It inhibits the formation of appressoria in germinating conidia of Magnaporthe grisea on an inductive (hydrophobic) surface . This compound exhibits moderate cytotoxicity, but no antifungal, antibacterial, or phytotoxic activities .

Synthesis Analysis

This compound is produced by the fungus Streptomyces iranensis. Analyses of HPLC–MS, HR-MS, and MS/MS spectra indicated that this fungal isolate produces this compound in the presence of S. iranensis WT but not in the presence of the ΔazlH mutant strain .Molecular Structure Analysis

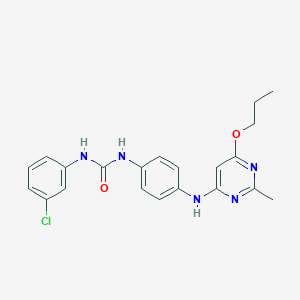

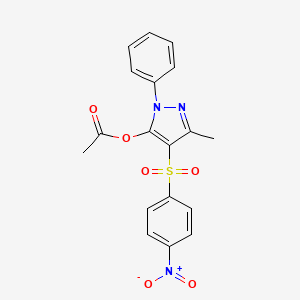

This compound has a molecular formula of C16H12O6 . Its IUPAC name is 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione . The molecular weight of this compound is 300.26 g/mol .Chemical Reactions Analysis

This compound is an anthraquinone fungal metabolite found in Z. longicaudata with immunosuppressive and antitrypanosomal activities .Physical And Chemical Properties Analysis

This compound has a molecular weight of 300.26 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The topological polar surface area of this compound is 104 Ų .Wissenschaftliche Forschungsanwendungen

Constitution and Chemical Properties Carviolin, identified in the early 20th century, is a pigment produced by Penicillium carmino-violaceum, characterized as a polyhydroxyanthraquinone with a methyl ether group. Through a detailed study, it was confirmed that this compound is a methyl ether of co-hydroxyemodin, implying its significance in the study of mold-derived anthraquinones. This discovery was pivotal in understanding the chemical nature of pigments produced by molds and their potential applications in various scientific fields, including organic chemistry and microbiology (H. Hind, 1940).

Implications in Tumor Therapy Research into mesothelin-targeted chimeric antigen receptors (CARs) highlights a significant application of this compound in the realm of cancer therapy. Mesothelin, a cell-surface antigen, plays a crucial role in tumor invasion and is highly expressed in various cancers. The development of CARs targeting mesothelin suggests a promising avenue for treating solid tumors, showcasing the potential of applying this compound-related studies to enhance cancer treatment strategies (A. Morello, M. Sadelain, & P. Adusumilli, 2016).

Dental Caries and Oral Health Care The changing paradigms in the understanding of dental caries and their prevention underscore the relevance of this compound in oral health care. The shift from viewing caries solely as an infectious disease to recognizing it as a result of ecological shifts in tooth-surface biofilm and mineral imbalances opens new avenues for research. This compound's properties could inspire the development of novel preventive measures and treatments for dental caries, reflecting its importance in advancing oral health care (O. Fejerskov, 2004).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Carviolin is an anthraquinone fungal metabolite that has been found in Zopfiella longicaudata . It primarily targets mouse splenocytes and Trypanosoma brucei . The compound inhibits the proliferation of mouse splenocytes induced by LPS or concanavalin A . It also shows activity against Trypanosoma brucei .

Mode of Action

This compound interacts with its targets by inhibiting their proliferation. Specifically, it inhibits LPS- or concanavalin A-induced proliferation of mouse splenocytes . It is also active against Trypanosoma brucei

Biochemical Pathways

It is known that this compound inhibits the formation of appressoria in germinating conidia of magnaporthe grisea on inductive (hydrophobic) surface . This suggests that this compound may affect the biochemical pathways related to the growth and development of these organisms.

Result of Action

The result of this compound’s action is the inhibition of proliferation in its targets. In the case of mouse splenocytes, this compound inhibits their proliferation induced by LPS or concanavalin A . For Trypanosoma brucei, this compound shows activity against this organism . Additionally, this compound inhibits the formation of appressoria in germinating conidia of Magnaporthe grisea on inductive (hydrophobic) surface .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, this compound inhibits the formation of appressoria in germinating conidia of Magnaporthe grisea on inductive (hydrophobic) surface . This suggests that the hydrophobicity of the environment may influence the action of this compound.

Eigenschaften

IUPAC Name |

1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-22-12-3-7(6-17)2-9-14(12)16(21)13-10(15(9)20)4-8(18)5-11(13)19/h2-5,17-19H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMZBRJAWRIJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345938 | |

| Record name | Carviolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478-35-3 | |

| Record name | Carviolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is carviolin and where is it found?

A1: this compound, also known as roseo-purpurin, is a natural anthraquinone pigment. It was first isolated from the fungus Penicillium carmino-violaceum []. Since then, it has been found in other fungal species like Zopfiella longicaudata, Neobulgaria pura, and Penicillium dravuni [, , ]. Interestingly, Penicillium dravuni was found inhabiting the alga Dictyosphaeria versluyii, highlighting the potential of marine-derived fungi as sources of novel compounds [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C16H12O6 and a molecular weight of 300.26 g/mol [].

Q3: Has the structure of this compound been confirmed, and how?

A5: Yes, the structure of this compound has been elucidated through various spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry, as well as by comparison with known standards [, , , ]. Early studies established that this compound is a methyl ether of ω-hydroxyemodin [].

Q4: Have any derivatives of this compound been identified, and what are their activities?

A6: Yes, a new derivative named ω-acetylthis compound was isolated from Zopfiella longicaudata and was also found to possess moderate immunosuppressive activity []. This finding suggests that modifications to the this compound structure can influence its biological activity. Further research on this compound derivatives could help elucidate structure-activity relationships and potentially lead to the development of more potent or selective compounds.

Q5: Are there any known methods for detecting and quantifying this compound?

A7: While specific analytical methods for this compound haven't been extensively detailed in the provided research, its isolation and purification have been achieved using techniques like column chromatography and high-performance liquid chromatography (HPLC) [, , ]. Characterization typically involves spectroscopic methods like NMR and mass spectrometry [, , ]. Further development and validation of analytical methods for this compound would be beneficial to accurately quantify its presence in various matrices, assess its production in different fungal species, and evaluate its potential applications in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2929598.png)

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-methylphenyl)-4-phenylbenzamide](/img/structure/B2929599.png)

![5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2929601.png)

![6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929602.png)

![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)

![2-nitro-N-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2929607.png)

![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)